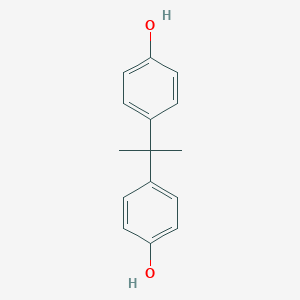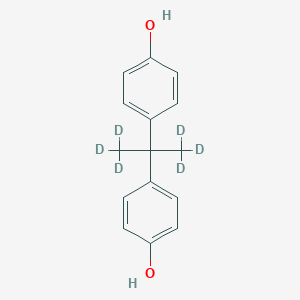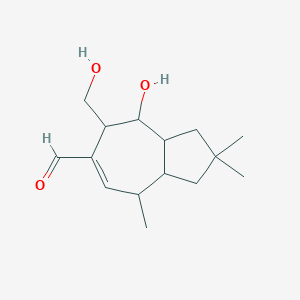
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde, also known as HHT, is a naturally occurring sesquiterpene aldehyde. It is found in the essential oil of many plants, including chamomile, and has been the subject of extensive scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
- The compound has been involved in studies focusing on chemical reactions and syntheses. For instance, it has been used in reactions with manganese dioxide to explore the formation of azulene-diones and carbaldehydes (Fallahpour, Sigrist, & Hansen, 1995). Such studies are vital in understanding the chemical properties and potential applications of azulene derivatives.
Applications in Organic Synthesis
- Research has also been conducted on the synthesis of styrylazulene derivatives using this compound, demonstrating its utility in creating complex organic structures (Briquet & Hansen, 1994). These findings are significant for developing new materials and drugs.
Pigment Discovery
- In the field of natural products, this compound has been identified in the fruiting bodies of the basidiomycete Lactarius hatsudake, contributing to the discovery of new azulene pigments (Fang, Shao, Yang, & Liu, 2006). This research can have implications in various industries, including food, cosmetics, and pharmaceuticals.
Protective Group Evaluation
- The compound has also been studied for its role as a protective group in the synthesis of other complex molecules, indicating its potential in streamlining synthetic pathways in chemistry (Riess, Schön, Laschat, & Jäger, 1998).
Biological Activity Assessment
- There has been research on the biological activity of similar compounds, which can offer insights into the potential biological applications of 4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde. Studies like these are foundational for drug discovery and understanding biological interactions at the molecular level (El Azab, Youssef, & Amin, 2014).
Synthesis of Novel Compounds
- Additionally, this compound is involved in the synthesis of various novel compounds, including those with potential applications in materials science and medicinal chemistry (Song & Hansen, 1999).
Propiedades
Número CAS |
100288-35-5 |
|---|---|
Nombre del producto |
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde |
Fórmula molecular |
C15H24O3 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
4-hydroxy-5-(hydroxymethyl)-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-6-carbaldehyde |
InChI |
InChI=1S/C15H24O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7,9,11-14,17-18H,5-6,8H2,1-3H3 |
Clave InChI |
MABZIKXHSLOMDZ-OMRNGCIESA-N |
SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O |
SMILES canónico |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)CO)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)
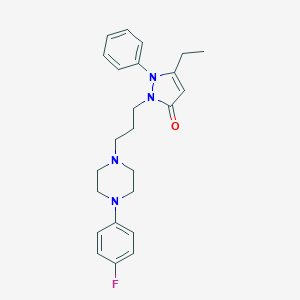
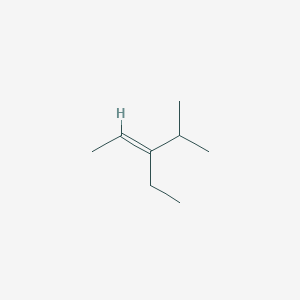
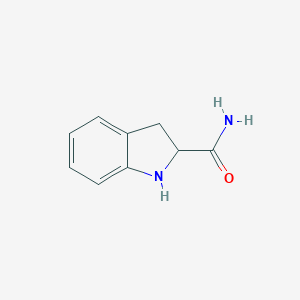
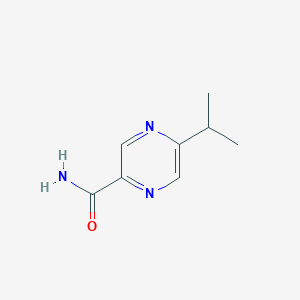
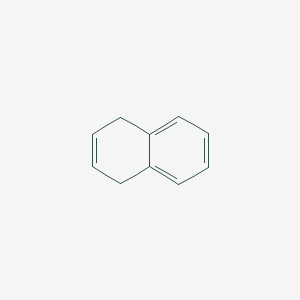
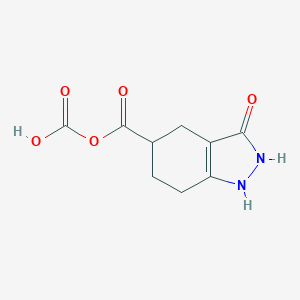
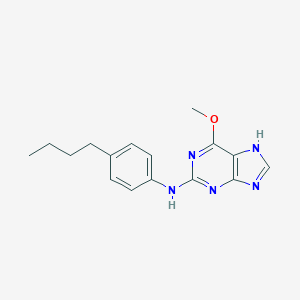
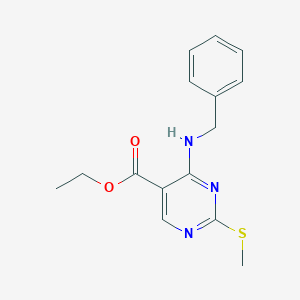
![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)
